

Toxicological Profile of 2,4,6-Trimethylaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4,6-Trimethylaniline**

Cat. No.: **B148799**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of **2,4,6-Trimethylaniline** (TMA), also known as mesidine. The information is compiled from a variety of scientific sources to support research, safety assessment, and drug development activities.

Chemical and Physical Properties

Property	Value
CAS Number	88-05-1
Molecular Formula	C ₉ H ₁₃ N
Molecular Weight	135.21 g/mol
Appearance	Colorless to pale yellow liquid
Melting Point	-4.9 °C
Boiling Point	233 °C
Density	0.963 g/mL at 25 °C
Solubility	Limited solubility in water; soluble in organic solvents like ethanol, acetone, and chloroform. [1]

Toxicokinetics and Metabolism

The primary route of metabolic activation for **2,4,6-Trimethylaniline**, similar to other aromatic amines, involves N-hydroxylation mediated by cytochrome P450 (CYP) enzymes in the liver.[2][3][4] This process is a critical step in the toxification of the compound, leading to the formation of reactive metabolites.

The N-hydroxylated metabolites can be further conjugated.[5] These reactive intermediates are implicated in the compound's carcinogenic and genotoxic effects.[5] One of the key toxicological outcomes of TMA exposure is methemoglobinemia, a condition where the iron in hemoglobin is oxidized to the ferric (Fe^{3+}) state, impairing its oxygen-carrying capacity.[6][7] The formation of N-hydroxylated metabolites is a known indicator of this effect.[5]

Acute Toxicity

2,4,6-Trimethylaniline exhibits moderate to high acute toxicity via oral, dermal, and inhalation routes of exposure.[5][8][9] It is classified as toxic if swallowed, in contact with skin, or if inhaled.

Table 1: Acute Toxicity of **2,4,6-Trimethylaniline**

Route	Species	Value	Reference
Oral (LD50)	Rat	743 mg/kg	
Oral (LD50)	Mouse	590 mg/kg	
Inhalation (LC50)	Mouse	290 mg/m ³ (2h)	
Dermal	-	Toxic	
Subcutaneous (LD)	Rabbit	0.22 mg/kg	

Genotoxicity

Studies have shown that **2,4,6-Trimethylaniline** is genotoxic. It has tested positive in various short-term genotoxicity assays, indicating its potential to cause DNA damage.

Table 2: Genotoxicity of **2,4,6-Trimethylaniline**

Assay	Test System	Result	Reference
Salmonella/microsomal assay (Ames test)	<i>S. typhimurium</i> TA100 with 20% S9 mix	Weakly mutagenic	[10][11]
Wing spot test	<i>Drosophila melanogaster</i>	Mutagenic	[10][11]
6-Thioguanine resistance test	Cultured fibroblasts	Mutagenic	[10]
DNA repair test	Primary cultured rat hepatocytes	Positive	[12]
Alkaline Comet assay	B6C3F1 mice (in vivo)	Positive (DNA damage in bone marrow cells)	[8]

Experimental Protocols

Salmonella/microsome Assay (Ames Test) based on Kugler-Steigmeier et al. (1989)

- Test Strains: *Salmonella typhimurium* strains TA98 and TA100 were used.
- Metabolic Activation: An S9 fraction from the liver of Aroclor 1254-induced Sprague-Dawley rats was used at a concentration of 10-40% in the S9 mix.
- Solvent: Dimethyl sulfoxide (DMSO) was used as the solvent for the test compound (50 μ l/plate).
- Procedure: The plate incorporation method as described by Ames et al. (1975) was followed without a pre-incubation step.[11]

Note: The full, detailed experimental protocols for all cited studies were not available in the publicly accessible literature. The information provided is a summary of the methodologies as described in the available sources.

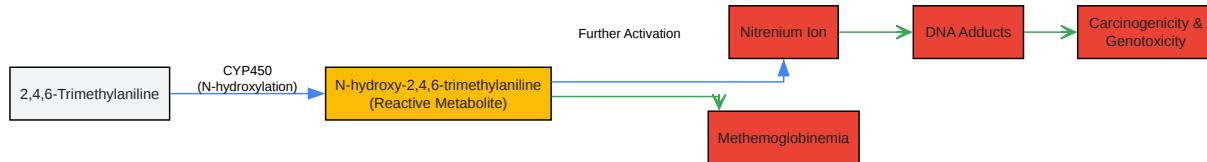
Carcinogenicity

Long-term animal studies have demonstrated the carcinogenic potential of **2,4,6-Trimethylaniline**.

Table 3: Carcinogenicity of **2,4,6-Trimethylaniline** in Animal Studies

Species	Sex	Route	Duration	Findings	Reference
CD-1 Mice	Male	Dietary	18 months	Increased incidence of hepatomas and vascular tumors.	[13]
CD-1 Mice	Female	Dietary	18 months	Increased incidence of hepatomas.	[13]
CD Rats	Male	Dietary	18 months	Significantly increased incidences of liver neoplasms (hepatocellular and carcinomas and cholangiocarcinomas), lung adenomas and adenocarcinomas, and stomach tumors.	[13]
Sprague-Dawley Rats	Male	Dietary	2 years	Development of cholangiocarcinomas.	[13]

The International Agency for Research on Cancer (IARC) has classified **2,4,6-Trimethylaniline** as Group 3: Not classifiable as to its carcinogenicity to humans, noting limitations in the available data.

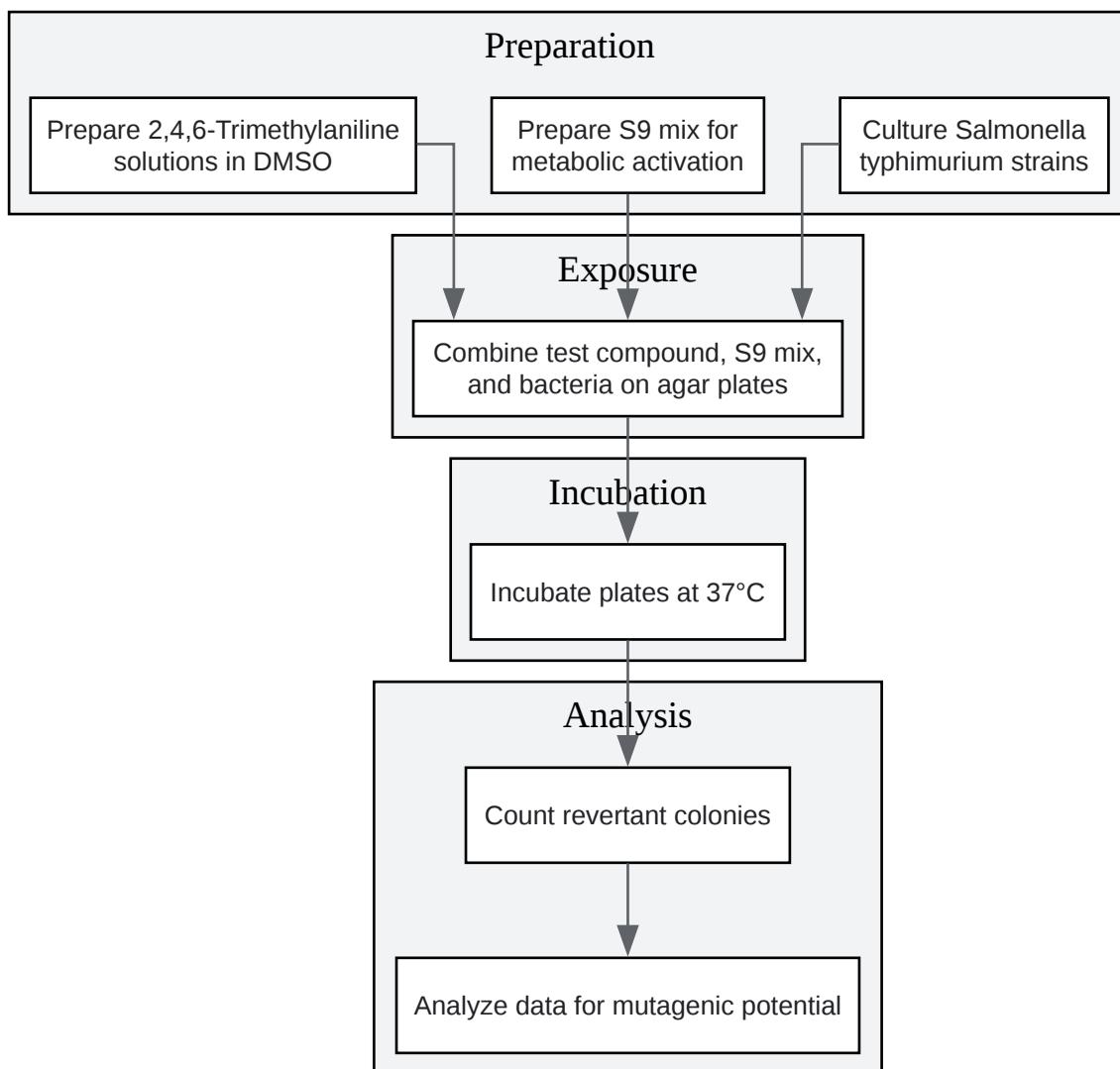

Reproductive and Developmental Toxicity

There is a lack of specific studies on the reproductive and developmental toxicity of **2,4,6-Trimethylaniline**. One source indicates that it has not been tested for its ability to affect reproduction.[14] A study on the related compound N-methylaniline showed maternal toxicity and embryotoxic effects in rats at certain dose levels.[15][16]

Signaling Pathways and Experimental Workflows

Metabolic Activation Pathway

The following diagram illustrates the proposed metabolic activation pathway of **2,4,6-Trimethylaniline**, leading to the formation of reactive metabolites that can induce toxicity and carcinogenicity.



[Click to download full resolution via product page](#)

Metabolic activation of **2,4,6-Trimethylaniline**.

Experimental Workflow: In Vitro Genotoxicity Assay

The following diagram outlines a general workflow for an in vitro genotoxicity assay, such as the Ames test, used to evaluate the mutagenic potential of **2,4,6-Trimethylaniline**.

[Click to download full resolution via product page](#)

Workflow for an in vitro genotoxicity assay.

Conclusion

2,4,6-Trimethylaniline is a chemical with a significant toxicological profile. It demonstrates acute toxicity, is genotoxic, and has been shown to be carcinogenic in animal models. The primary mechanism of its toxicity is believed to be through metabolic activation to reactive N-hydroxylated metabolites, which can lead to DNA damage and methemoglobinemia. A notable gap in the current knowledge is the lack of specific data on its reproductive and developmental toxicity. Professionals handling this compound should exercise caution and adhere to

appropriate safety protocols. Further research is warranted to fully elucidate its toxicological properties and to assess the risk to human health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative studies of N-hydroxylation and N-demethylation by microsomal cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Theoretical studies of the mechanism of N-hydroxylation of primary aromatic amines by cytochrome P450 1A2: radicaloid or anionic? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oehha.ca.gov [oehha.ca.gov]
- 6. Methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. An evaluation of the DNA damaging effect of selected aniline derivatives using the alkaline single cell gel electrophoresis ("comet") assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,4,6-Trimethylaniline | 88-05-1 [chemicalbook.com]
- 10. Genotoxicity of aniline derivatives in various short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. The genotoxicity of a variety of aniline derivatives in a DNA repair test with primary cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. researchgate.net [researchgate.net]
- 15. Developmental toxicity of N-methylaniline following prenatal oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Toxicological Profile of 2,4,6-Trimethylaniline: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b148799#toxicological-profile-of-2-4-6-trimethylaniline\]](https://www.benchchem.com/product/b148799#toxicological-profile-of-2-4-6-trimethylaniline)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com